1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide
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Overview
Description
1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of amide chalcones. Chalcones are known for their diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, making it a significant scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide (KOH) as a catalyst under ultrasonic irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological properties, it is investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its pharmacological effects. The piperidine ring plays a crucial role in its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide include other amide chalcones and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications. For example:
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another amide chalcone with anti-cancer and anti-inflammatory properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory activities.
The uniqueness of 1-[(2E)-3-Phenyl-2-(phenylformamido)prop-2-enoyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[(E)-2-benzamido-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c23-20(26)17-11-13-25(14-12-17)22(28)19(15-16-7-3-1-4-8-16)24-21(27)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H2,23,26)(H,24,27)/b19-15+ |
InChI Key |
RQLDFBPFLGBUTD-XDJHFCHBSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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